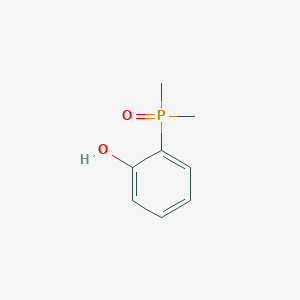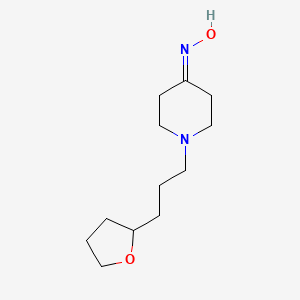
1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The tetrahydrofuran ring is introduced via a nucleophilic substitution reaction. This involves reacting the piperidin-4-one with a tetrahydrofuran derivative under basic conditions.
Oxime Formation:
- The final step involves converting the ketone group of the piperidin-4-one to an oxime. This is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-one oxime typically involves multiple steps:
-
Formation of the Piperidin-4-one Core:
- Starting with a suitable precursor, such as 4-piperidone, the piperidin-4-one core is synthesized through standard organic reactions like cyclization or hydrogenation.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The tetrahydrofuran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Strong nucleophiles like alkoxides or amines in polar aprotic solvents.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-one oxime depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Piperidin-4-one oxime derivatives: These compounds share the piperidine and oxime functionalities but differ in their substituents.
Tetrahydrofuran-containing compounds: These include various tetrahydrofuran derivatives with different functional groups.
Uniqueness: 1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-one oxime is unique due to the combination of the tetrahydrofuran ring and the piperidin-4-one oxime structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-[1-[3-(oxolan-2-yl)propyl]piperidin-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H22N2O2/c15-13-11-5-8-14(9-6-11)7-1-3-12-4-2-10-16-12/h12,15H,1-10H2 |
InChI Key |
MPCJXRVWXNTKTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCN2CCC(=NO)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


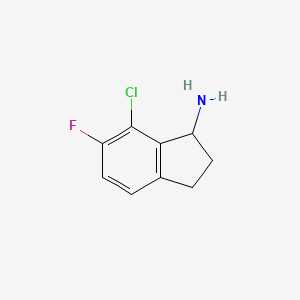
![(S)-6-Benzhydryl-1-phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B12980475.png)
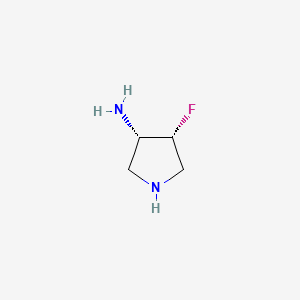
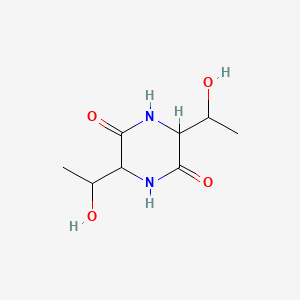
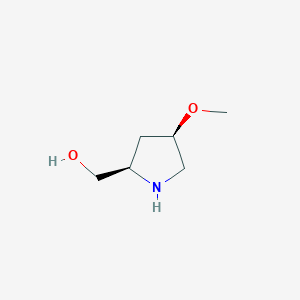
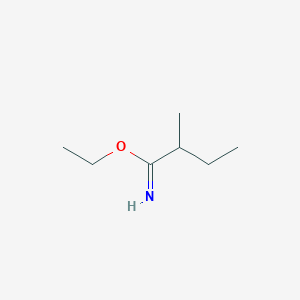
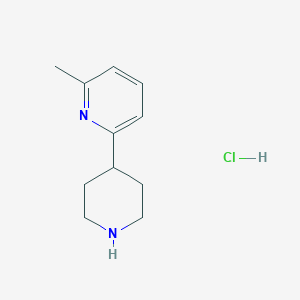
![6-(8,9,10,11-Tetrahydro-3H-pyrrolo[3,2-a]phenanthridin-7-yl)benzo[d]thiazol-2-amine](/img/structure/B12980510.png)
![(5,7-Dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12980518.png)

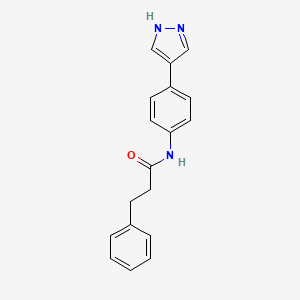
![2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12980533.png)
![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B12980543.png)
